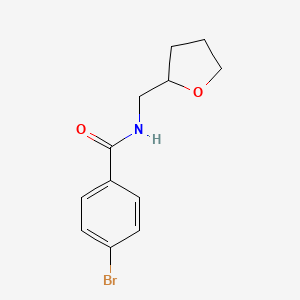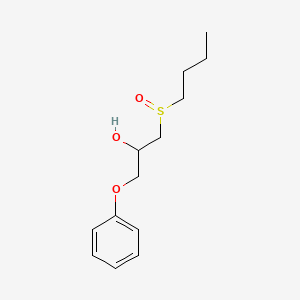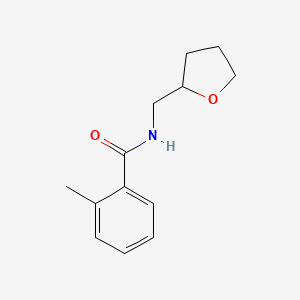![molecular formula C17H29N3O2 B3846244 2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3846244.png)
2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol
Overview
Description
2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE is a synthetic compound that belongs to the family of piperazine derivatives, and it has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. It has been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, motivation, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, and it has also been shown to have anti-inflammatory and antioxidant properties. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be readily modified to create derivatives with different properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol and its derivatives. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases. Other potential applications include the development of this compound derivatives as anticancer agents and the use of this compound as a tool for studying neurotransmitter systems in the brain.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its biochemical and physiological effects have been studied extensively, and it has shown promise as a precursor molecule for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Scientific Research Applications
2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol has been studied extensively for its potential applications in various fields of scientific research. It has been used as a precursor molecule for the synthesis of other compounds, and its derivatives have been studied for their potential applications in drug discovery and medicinal chemistry.
Properties
IUPAC Name |
2-[2-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-18(2)17-5-3-16(4-6-17)15-20-9-7-19(8-10-20)11-13-22-14-12-21/h3-6,21H,7-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKELDDVFUCURIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)CCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3846167.png)


![2-(1-adamantyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3846203.png)

![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B3846215.png)

![5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B3846227.png)

![N-[3-(diethylamino)propyl]-2-methyl-3-nitrobenzamide](/img/structure/B3846232.png)

![2-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846250.png)
![2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B3846255.png)
![ethyl 4-{[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3846271.png)
